Enantiomeric Excess ≥ 99.5% vs. Racemic or (R)-Enriched Batches
When prepared according to the patented process, (S)-DNT is obtained with the amount of the undesired (R)-enantiomer reduced to approximately 0.5% (i.e., enantiomeric excess ≥ 99.0%) as measured by area-percentage HPLC, compared to less optimized syntheses where the (R)-enantiomer can be as high as 10–15% [1]. This level of chiral purity is critical because any (R)-DNT carried forward will result in (R)-duloxetine, which has inferior binding affinity at serotonin and norepinephrine transporters [1].
| Evidence Dimension | Enantiomeric excess (HPLC area % of (S)-enantiomer minus (R)-enantiomer) |
|---|---|
| Target Compound Data | ≥ 99.5% (S)-DNT (R-enantiomer ~0.5%) |
| Comparator Or Baseline | Racemic DNT: 0% ee; sub-optimal batches: 85–90% ee (R-enantiomer 10–15%) |
| Quantified Difference | ≥ 9.5–99.5 percentage point improvement in ee over baseline/racemic |
| Conditions | HPLC area-percentage method; synthesis per US20070238883 |
Why This Matters
Procuring (S)-DNT with documented enantiomeric excess > 99% eliminates the risk of downstream chiral impurity formation that would require additional purification of the final duloxetine API.
- [1] Ini S, Shmuely Y, Abramov M. Process for the preparation of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, a duloxetine intermediate. US Patent Application US20070238883, 2007. Paragraphs [0039]–[0040]. View Source
